Perfluorocyclohexyl carboxylic acid fluoride
Overview
Description
Perfluorocyclohexyl carboxylic acid fluoride is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to a cyclohexane ring, with a carbonyl fluoride functional group. This compound is known for its high thermal and chemical stability, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorocyclohexyl carboxylic acid fluoride can be synthesized through the fluorination of cyclohexane derivatives. One common method involves the reaction of cyclohexane with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Perfluorocyclohexyl carboxylic acid fluoride primarily undergoes substitution reactions due to the presence of fluorine atoms. It can also participate in nucleophilic substitution reactions, where the carbonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace the carbonyl fluoride group with other functional groups.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the fluorine-carbon bonds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-methoxy.
Scientific Research Applications
Perfluorocyclohexyl carboxylic acid fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological systems.
Medicine: It is explored for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its excellent thermal and chemical resistance.
Mechanism of Action
The mechanism by which Perfluorocyclohexyl carboxylic acid fluoride exerts its effects is primarily through its interaction with other molecules via its carbonyl fluoride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms enhance the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane: Similar in structure but with one additional fluorine atom.
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane: A linear fluorinated compound with similar properties.
Uniqueness: Perfluorocyclohexyl carboxylic acid fluoride is unique due to its specific arrangement of fluorine atoms on a cyclohexane ring and the presence of a carbonyl fluoride group. This combination imparts distinct chemical and physical properties, such as high stability and reactivity towards nucleophiles, making it valuable in various applications.
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F12O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVGMDBHTBNCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379781 | |
Record name | Perfluorocyclohexanecarbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6588-63-2 | |
Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6588-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006588632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorocyclohexanecarbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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